Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Description
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite (CAS: 2122-49-8) is a phosphite ester derivative featuring three hindered piperidinyl hydroxyl groups. Its molecular formula is C27H54N3O6P, with a molecular weight of 547.71 g/mol . The compound is characterized by high thermal stability, evidenced by a boiling point of 585.8°C and a flash point of 308.1°C, making it suitable for high-temperature industrial applications .
Primarily used as a polymerization inhibitor, it prevents premature polymerization of vinyl monomers during storage and processing . Its efficacy stems from the stable nitroxyl radical intermediates formed during inhibition, which scavenge free radicals . The compound’s hindered amine structure contributes to its resistance to degradation and compatibility with polymers .
Properties
IUPAC Name |
tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54N3O6P/c1-22(2)13-19(14-23(3,4)28(22)31)34-37(35-20-15-24(5,6)29(32)25(7,8)16-20)36-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSYBIYACWXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54N3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330392 | |
| Record name | tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2122-49-8 | |
| Record name | NSC251799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite involves a two-step process:
Reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with trichlorophosphine: This reaction yields an intermediate compound.
Condensation Reaction: The intermediate compound undergoes a condensation reaction to produce the final product.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2.1. Oxidation to Phosphate Esters
The phosphite undergoes oxidation to form Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate (compound 7 in ):
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Reagents : Ascorbic acid in a water/THF mixture.
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Mechanism : Ascorbic acid acts as a reducing agent, facilitating the conversion of P(III) in phosphite to P(V) in phosphate.
2.2. Reduction to Piperidinyl Phosphate
Further reduction with zinc dust in glacial acetic acid removes hydroxyl groups, yielding Tris(2,2,6,6-tetramethylpiperidin-4-yl) phosphate (compound 8 in ):
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Conditions : Heating to near-boiling followed by neutralization with KOH.
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Outcome : 19.3 g of brownish liquid with ³¹P NMR δ −2.90 ppm .
Reactivity in Flame-Retardant Systems
The compound participates in radical scavenging and thermal stabilization due to its nitroxide and phosphite moieties:
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Antioxidant Activity : Demonstrated TEAC (Trolox equivalent antioxidant capacity) values of 0.96 for analogous α-hydroxyphosphonate nitroxides, indicating strong radical quenching .
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Thermal Stability : Decomposes above 200°C, releasing phosphorus-containing species that form protective char layers .
Comparative Reaction Pathways
Mechanistic Insights
Scientific Research Applications
Chemistry
- Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage .
Biology
- Investigated for its potential use in biological systems due to its ability to inhibit oxidative reactions .
Medicine
- Research is ongoing to explore its potential applications in drug delivery systems and as a protective agent against oxidative stress .
Industry
Mechanism of Action
The primary mechanism by which Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite exerts its effects is through the inhibition of oxidative reactions. It acts as a radical scavenger, neutralizing free radicals that can cause the degradation of polymers. This action helps in extending the service life of polymer materials by preventing oxidative damage .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Reactivity Differences : The hydroxyl groups in the target compound enhance hydrogen bonding and radical stabilization, whereas aryl phosphites (e.g., tris(2,4-di-tert-butylphenyl) phosphite) prioritize hydrolytic stability over radical scavenging .
Thermal Performance : The target compound’s high boiling point makes it superior for high-temperature applications compared to aryl phosphites, which degrade at lower temperatures .
Biological Activity
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite, commonly referred to as Tinhibitor™ 1705, is a compound with significant applications in polymer chemistry as a polymerization inhibitor. Its structural complexity and functional groups suggest potential biological activities that merit detailed exploration.
- Chemical Formula : C27H54N3O6P
- Molecular Weight : 547.71 g/mol
- CAS Number : 2122-49-8
- Appearance : Red powder
- Melting Point : Minimum 125 °C
- Boiling Point : 585.8 °C at 760 mmHg
- Flash Point : 308.1 °C
This compound acts primarily as a radical scavenger. Its mechanism involves the inhibition of radical polymerization processes which can also extend to biological systems where oxidative stress is a factor. The compound's ability to donate hydrogen atoms makes it a suitable candidate for reducing reactive oxygen species (ROS), thereby potentially mitigating oxidative damage in biological contexts.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities. The presence of the tetramethylpiperidine moiety is known to enhance the stability of the radical formed during oxidation reactions, effectively neutralizing free radicals and reducing oxidative stress in cells .
Inhibition of Polymerization in Biological Systems
In biological settings, the compound can inhibit unwanted polymerization reactions that may occur during the storage and handling of biological materials. This property is particularly relevant in biopharmaceutical formulations where protein stability is crucial .
Study on Radical Scavenging Activity
A study evaluated the radical scavenging activity of various phosphite compounds, including this compound. The results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to controls .
Application in Therapeutic Formulations
Research has shown that incorporating this compound into therapeutic protein formulations improves their stability against photooxidation. This finding highlights its potential role as an additive in drug formulations to enhance shelf life and efficacy .
Comparative Analysis of Biological Activity
| Compound Name | Antioxidant Activity | Polymerization Inhibition | Stability Improvement |
|---|---|---|---|
| Tinhibitor™ 1705 (this compound) | High | Effective | Significant |
| Traditional Phenolic Inhibitors | Moderate | Limited | Variable |
| Aromatic Amines | Low | Ineffective | Low |
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite?
- Methodological Answer : The synthesis involves reacting 4-hydroxy-TEMPO (0.348 mol) with phosphorus trichloride (0.116 mol) in dichloromethane (DCM) under an argon atmosphere at −16°C, followed by warming to room temperature. Key challenges include controlling exothermic reactions and ensuring stoichiometric precision. Post-synthesis, ascorbic acid is used to reduce intermediates, yielding a pale yellow solid (70% purity after ether extraction). Critical characterization includes NMR (e.g., δ 4.45 ppm for piperidinyl protons) and NMR (δ −3.16 ppm, quartet) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm substituent environments and phosphorus bonding .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., 547.7079 g/mol) .
- Chromatography : HPLC or TLC to detect impurities, especially residual starting materials like 4-hydroxy-TEMPO .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols form .
- Storage : Store in a cool, dry, and ventilated area away from incompatible substances (e.g., strong oxidizers) .
- Spill management : Use absorbent materials and avoid dust generation. Ventilate the area and dispose of waste via approved hazardous protocols .
Advanced Research Questions
Q. How does the compound interact with free radicals in polymer stabilization?
- Methodological Answer : The 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl (TEMPO) moieties act as radical scavengers. Experimental design should include:
- Electron paramagnetic resonance (EPR) : To monitor radical quenching efficiency.
- Accelerated aging tests : Expose polymer samples to UV light or heat and measure oxidative degradation via FTIR or DSC. Compare stabilization efficacy against commercial antioxidants (e.g., tris(2,4-di-tert-butylphenyl) phosphite) .
Q. What are the thermal decomposition pathways and products of this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Perform under nitrogen/air to identify mass loss steps (decomposition onset ~300°C).
- GC-MS analysis : Identify volatile decomposition products (e.g., piperidine derivatives or phosphorous oxides).
- Mechanistic studies : Compare with structurally related phosphites (e.g., tris(2,4-di-tert-butylphenyl) phosphite) to infer stability trends .
Q. How can researchers optimize its compatibility with other polymer additives?
- Methodological Answer :
- Compatibility screening : Use differential scanning calorimetry (DSC) to detect phase separation or exothermic interactions.
- Synergistic studies : Test blends with UV absorbers (e.g., benzotriazoles) or hindered amine light stabilizers (HALS) in polypropylene films. Measure mechanical properties (tensile strength) and oxidative induction time (OIT) .
Q. What analytical methods are suitable for detecting trace amounts in complex matrices?
- Methodological Answer :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column and methanol/water gradient. Monitor the parent ion (m/z 548) and fragmentation patterns.
- Solid-phase extraction (SPE) : Pre-concentrate samples using hydrophobic interaction cartridges. Validate recovery rates (>85%) in simulated food-contact polymers .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility How to resolve them?
- Analysis : Some studies describe the compound as sparingly soluble in water but highly soluble in DCM or THF. Contradictions may arise from purity differences (e.g., 70% vs. 99% purity).
- Resolution : Standardize solvent systems (e.g., use USP-grade solvents) and report purity-adjusted solubility values. Cross-validate with multiple techniques (e.g., nephelometry vs. gravimetry) .
Q. Conflicting NMR chemical shifts across studies: What factors contribute?
- Analysis : Variations in solvent (CDCl₃ vs. DMSO-d₆), temperature, or sample concentration can alter chemical shifts. For example, NMR shifts may differ due to hydrogen bonding with residual hydroxyl groups.
- Resolution : Report experimental conditions rigorously. Use internal standards (e.g., trimethyl phosphate) for NMR calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
